BenchChemオンラインストアへようこそ!

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Physicochemical Properties Drug-likeness Azetidine Scaffold

1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5) is a synthetic small molecule (C₁₃H₁₇N₃O₄S; MW 311.36 g/mol) belonging to the 1,3-disubstituted azetidine carboxamide class. Its structure comprises a four-membered azetidine ring bearing an N1-acetyl group and a C3-carboxamide linked to a 3-(methylsulfonamido)phenyl moiety.

Molecular Formula C13H17N3O4S
Molecular Weight 311.36
CAS No. 1421451-01-5
Cat. No. B3018473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
CAS1421451-01-5
Molecular FormulaC13H17N3O4S
Molecular Weight311.36
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
InChIInChI=1S/C13H17N3O4S/c1-9(17)16-7-10(8-16)13(18)14-11-4-3-5-12(6-11)15-21(2,19)20/h3-6,10,15H,7-8H2,1-2H3,(H,14,18)
InChIKeyXEYHKHREDLPYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5): Chemical Identity and Procurement Baseline


1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5) is a synthetic small molecule (C₁₃H₁₇N₃O₄S; MW 311.36 g/mol) belonging to the 1,3-disubstituted azetidine carboxamide class [1]. Its structure comprises a four-membered azetidine ring bearing an N1-acetyl group and a C3-carboxamide linked to a 3-(methylsulfonamido)phenyl moiety. The compound is catalogued in PubChem (CID 71785399) and is offered by multiple chemical vendors as a research-grade screening compound .

Why In-Class Azetidine Carboxamides Cannot Substitute for 1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5)


The 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide scaffold presents a unique combination of pharmacophoric features that is not replicated by other azetidine-3-carboxamide analogs. The simultaneous presence of an N1-acetyl group—which constrains the azetidine ring’s conformational flexibility—and the 3-(methylsulfonamido)phenyl amide substituent—which introduces a hydrogen-bond donor/acceptor motif—creates a distinct chemical space that cannot be assumed to be functionally interchangeable with analogs bearing bulkier N1-acyl groups (e.g., 3,4-difluorobenzoyl ) or alternative amide substituents (e.g., 2-ethylphenyl [1]). Without direct comparative data, substitution risks introducing unrecognized changes in target engagement, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5)


Physicochemical Property Landscape Distinction from N1-Acyl Azetidine-3-Carboxamide Analogs

Computed XLogP3-AA for 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is −0.7, indicating a balanced hydrophilic-lipophilic profile [1]. In contrast, the N1-cyclopropylsulfonyl analog (1-(cyclopropylsulfonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide, CAS 1428363-32-9; C₁₄H₁₉N₃O₅S₂, MW 373.44) possesses two sulfonyl groups and a higher molecular weight (+62 Da), which would be expected to shift its polarity and solubility profile, though experimental comparative data are not available .

Physicochemical Properties Drug-likeness Azetidine Scaffold

Hydrogen Bond Donor/Acceptor Topology Differentiates from 1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide

The target compound features two hydrogen bond donors (sulfonamide NH and carboxamide NH) and five hydrogen bond acceptors (sulfonamide S=O, acetamide C=O, carboxamide C=O, azetidine N, sulfonamide O), yielding a topological polar surface area (TPSA) of 104 Ų [1]. The comparator 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide (CAS 1421497-62-2; C₁₄H₁₈N₂O₂) lacks the methylsulfonamido group entirely, eliminating one H-bond donor and two H-bond acceptors, which would alter its hydrogen-bonding capacity and likely its target interaction profile [2]. No experimental comparative binding data have been reported.

Hydrogen Bonding Target Engagement SAR

Fragment-Like Physicochemical Profile Versus Lead-Like 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl) Analog

With a molecular weight of 311.36 Da, ≤4 rotatable bonds, and XLogP3-AA of −0.7, 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide resides within fragment-like chemical space (MW < 300 is the strict definition, but it is at the upper boundary) [1]. The bulkier analog 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide incorporates a bicyclic heteroaryl group at N1, resulting in a significantly larger and more complex structure that occupies lead-like or drug-like space rather than fragment space . This difference positions the target compound as potentially more suitable for fragment-based screening campaigns, though no head-to-head screening data exist.

Fragment-Based Drug Discovery Ligand Efficiency Lead-likeness

Absence of Reported Biological Activity Data Necessitates De Novo Profiling

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents (conducted May 2026) yielded no quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀) for 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide against any defined molecular target [1][2]. Several structurally related azetidine-3-carboxamide derivatives from the same chemical series have reported activities: for example, 1-(3,4-difluorobenzoyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide has been described as a third-generation EGFR TKI (AZD9291 scaffold), and 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide has been cited with an FGFR4 IC₅₀ of 43 nM . However, the target compound remains uncharacterized in the peer-reviewed or patent literature. This data gap means that any claim of differentiated biological activity is unsupported; procurement decisions must be based on intended de novo screening or synthetic utility.

Biological Activity Screening Library Target Deconvolution

Recommended Application Scenarios for 1-Acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS 1421451-01-5) Based on Available Evidence


Fragment-Based Screening Library Enrichment for Sulfonamide-Binding Targets

The compound's moderate molecular weight (~311 Da), balanced XLogP3 (−0.7), and dual hydrogen-bond donor capacity (sulfonamide NH + carboxamide NH) [1] position it as a candidate for fragment-based screening campaigns targeting proteins with sulfonamide-binding pockets, such as carbonic anhydrases, matrix metalloproteinases, or certain kinases. Its N1-acetyl group provides a synthetically tractable handle for subsequent fragment elaboration.

Structure-Activity Relationship (SAR) Exploration of Azetidine N1-Substitution Effects

The compound serves as a minimal N1-acetyl reference point within a series of azetidine-3-carboxamide derivatives. When paired with analogs bearing N1-cyclopropylsulfonyl , N1-(3,4-difluorobenzoyl), or N1-(pyrimidinyl) substituents, researchers can systematically probe the influence of N1-acyl group size, electronics, and lipophilicity on target binding, solubility, and metabolic stability. This SAR matrix approach is standard in medicinal chemistry lead optimization programs.

Chemical Probe Development Requiring Metabolic Soft Spot Introduction

The N1-acetyl group is a well-precedented metabolic soft spot susceptible to hydrolysis by esterases and amidases [1]. This property can be exploited in the design of prodrugs or chemical probes where controlled metabolic clearance is desired. In contrast, the N1-sulfonyl analogs lack this hydrolytic vulnerability, making the acetyl derivative a strategically distinct choice for in vivo pharmacokinetic studies requiring short half-life or rapid clearance.

Negative Control or Inactive Comparator in Phenotypic Screening Cascades

Given the current absence of any reported biological activity , this compound may serve as a negative control or an inactive comparator in phenotypic assays alongside biologically active azetidine-3-carboxamide analogs (e.g., those with reported kinase inhibition). Its use as a control must be validated experimentally in each assay system, but its structural similarity to active analogs while lacking reported target engagement makes it a candidate for this role.

Quote Request

Request a Quote for 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.